![molecular formula C6H14NO3PS B14472966 1-[(Diethoxyphosphoryl)sulfanyl]aziridine CAS No. 66347-56-6](/img/structure/B14472966.png)
1-[(Diethoxyphosphoryl)sulfanyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diethoxyphosphoryl)sulfanyl]aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine can be achieved through several methods. One common approach involves the reaction of aziridine with diethoxyphosphoryl sulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Diethoxyphosphoryl)sulfanyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aziridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1-[(Diethoxyphosphoryl)sulfanyl]aziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to ring-opening reactions. The diethoxyphosphoryl and sulfanyl groups further enhance its reactivity and specificity towards certain molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine, known for its high reactivity and versatility in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain compared to aziridines.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl and sulfanyl groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
66347-56-6 |
|---|---|
Formule moléculaire |
C6H14NO3PS |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-diethoxyphosphorylsulfanylaziridine |
InChI |
InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)12-7-5-6-7/h3-6H2,1-2H3 |
Clé InChI |
GUYRLKHPIIZAPB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)SN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



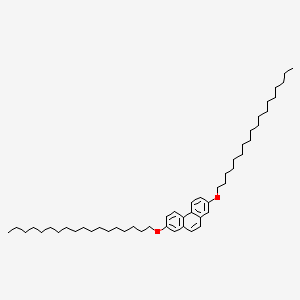

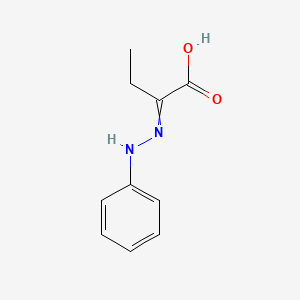
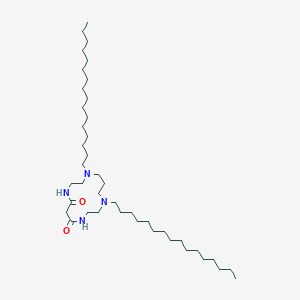



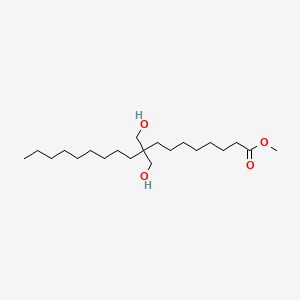
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
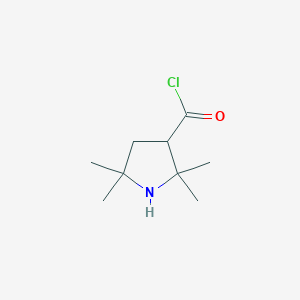


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
